N-(2-aminophenyl)-2-(dimethylamino)acetamide
Description
N-(2-Aminophenyl)-2-(dimethylamino)acetamide is an acetamide derivative characterized by a 2-aminophenyl group attached to a dimethylamino-substituted acetamide backbone. This structure confers unique physicochemical properties, including moderate polarity due to the dimethylamino group and hydrogen-bonding capacity from the primary amine on the phenyl ring.
Synthetic routes typically involve condensation reactions between appropriately substituted acetic acid derivatives and aromatic diamines. For instance, ethyl 2-(dimethylamino)acetic acid can be condensed with 1,2-diaminobenzene under coupling agents like TBTU in dry dichloromethane (DCM) to yield the target compound .
Properties
IUPAC Name |
N-(2-aminophenyl)-2-(dimethylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-13(2)7-10(14)12-9-6-4-3-5-8(9)11/h3-6H,7,11H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOPLDABWIZNDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588445 | |
| Record name | N-(2-Aminophenyl)-N~2~,N~2~-dimethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35266-48-9 | |
| Record name | N-(2-Aminophenyl)-N~2~,N~2~-dimethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Acylation of 2-Aminophenylamine with Dimethylaminoacetyl Chloride
One of the most straightforward methods involves the acylation of 2-aminophenylamine (o-phenylenediamine derivative) with dimethylaminoacetyl chloride under basic conditions. The reaction typically proceeds as follows:
- Starting materials: 2-aminophenylamine and dimethylaminoacetyl chloride.
- Reaction conditions: The amine is reacted with the acyl chloride in an organic solvent such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine to neutralize the generated HCl.
- Temperature: Usually maintained at 0–25 °C to control reaction rate and minimize side reactions.
- Workup: After completion, the reaction mixture is washed, and the product is isolated by crystallization or chromatography.
This method yields the target compound with high purity and is scalable for industrial production, often optimized with continuous flow reactors for better control and yield.
Nucleophilic Substitution Using 2-Bromoacetamide and Dimethylamine
An alternative synthetic route involves the nucleophilic substitution of 2-bromoacetamide with dimethylamine:
- Step: 2-bromoacetamide is dissolved in acetonitrile or tetrahydrofuran under inert atmosphere.
- Reagent: Excess dimethylamine (2 M in THF) is added.
- Conditions: Stirring at room temperature (20 °C) for 48 hours.
- Workup: The reaction mixture is evaporated under reduced pressure, neutralized over carbonate resin, filtered, and evaporated to yield 2-(dimethylamino)acetamide in near quantitative yield (100%).
This method is efficient for preparing the dimethylaminoacetamide moiety, which can then be coupled with 2-aminophenyl derivatives to form the target compound.
Protection-Deprotection Strategy via Boc-Glycine Methyl Ester Intermediate
A more elaborate but industrially viable method involves:
Step 1: Amino Protection
Glycine methyl ester hydrochloride is protected using tert-butyl dicarbonate (Boc2O) in the presence of alkali (e.g., sodium carbonate) in ether solvents at 0–30 °C to form Boc-glycine methyl ester.Step 2: Amide Formation
Boc-glycine methyl ester is reacted with dimethylamine or its derivatives under pressure (0.1–1.0 MPa) and mild heating (30–60 °C) in ether solvents to form N,N-dimethyl-Boc-protected amide.Step 3: Deprotection and Salt Formation
The Boc group is removed by treatment with hydrogen chloride in ethanol at 40 °C, yielding 2-amino-dimethyl acetamide hydrochloride with high purity (>99%) and yields around 90%.
This method is advantageous for large-scale production due to mild reaction conditions, high purity, and stable yields.
Reaction Conditions and Catalysts
| Preparation Method | Solvent(s) | Temperature (°C) | Catalyst/Base | Reaction Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Acylation of 2-aminophenylamine | DCM, THF | 0–25 | Triethylamine (base) | 2–4 hours | 85–95 | >98 | Industrially scalable |
| Nucleophilic substitution (2-bromoacetamide + dimethylamine) | Acetonitrile, THF | 20 | Inert atmosphere (argon) | 48 hours | ~100 | >99 | High yield, mild conditions |
| Boc protection and amide formation | Ether solvents (MTBE, DCM) | 0–30 (protection), 30–60 (amide formation) | Alkali (Na2CO3), pressure (0.1–1.0 MPa) | 1–24 hours | 90–96 | >99 | Suitable for large-scale production |
Detailed Research Findings
Purity and Yield Optimization
- The Boc protection method yields Boc-glycine methyl ester with 95.5% purity and 96.2% yield.
- Subsequent amide formation with dimethylamine under pressure yields N,N-dimethyl-Boc amide with 91.2% yield and 98.6% purity.
- Final deprotection and salt formation yield 2-amino-dimethyl acetamide hydrochloride with 90.5% yield and 99.0% purity.
Spectroscopic Characterization
FTIR: Characteristic amide carbonyl stretching around 1600–1680 cm⁻¹ confirms amide bond formation.
Industrial Considerations
- The protection-deprotection route is favored for large-scale synthesis due to the availability of cheap raw materials, mild reaction conditions, and minimal waste generation.
- The direct acylation method is simpler but may require careful control of reaction parameters to avoid side reactions.
- The nucleophilic substitution method is efficient for preparing the dimethylaminoacetamide intermediate but requires longer reaction times.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Key Steps | Reaction Conditions | Yield (%) | Purity (%) | Scale Suitability |
|---|---|---|---|---|---|---|
| 1 | 2-Aminophenylamine + Dimethylaminoacetyl chloride | Direct acylation | 0–25 °C, base (triethylamine) | 85–95 | >98 | Lab to industrial scale |
| 2 | 2-Bromoacetamide + Dimethylamine | Nucleophilic substitution | 20 °C, inert atmosphere, 48 h | ~100 | >99 | Lab scale |
| 3 | Glycine methyl ester hydrochloride + Boc2O + Dimethylamine | Protection, amide formation, deprotection | 0–60 °C, pressure, alkali catalyst | 90–96 | >99 | Large-scale industrial |
Chemical Reactions Analysis
Types of Reactions
N-(2-aminophenyl)-2-(dimethylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used for electrophilic substitution.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
N-(2-aminophenyl)-2-(dimethylamino)acetamide, a compound of significant interest in medicinal and organic chemistry, has been explored for its various applications in scientific research. This article provides a comprehensive overview of its applications, including its mechanisms of action, biological activities, and potential therapeutic uses.
Structural Representation
The structural formula can be represented as:This structure allows for various interactions with biological macromolecules, enhancing its potential applications.
Medicinal Chemistry
This compound is primarily investigated for its therapeutic properties. Studies have shown that it may exhibit:
Anti-inflammatory Activity: The compound has been noted for its ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions.
Analgesic Effects: Its structural characteristics allow it to modulate pain pathways, making it a candidate for pain management therapies.
Antimicrobial Properties: Preliminary research indicates activity against various bacterial strains, which is crucial in the development of new antibiotics amidst rising resistance.
Cancer Research
Recent studies have focused on the compound's potential as an anticancer agent. A notable case study involved its inhibition of Nek2 (NIMA-related kinase 2), a protein linked to cell cycle regulation:
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | 0.62 | Nek2 |
| Control Compound | 7.0 | CDK2 |
The results indicated that this compound effectively reduces cell proliferation in cancer cell lines, highlighting its therapeutic potential against specific cancer types.
The mechanisms through which this compound exerts its effects involve:
- Enzyme Interaction: The compound may act as an inhibitor or activator of specific enzymes, altering metabolic pathways.
- Receptor Modulation: It can bind to various receptors, influencing cellular signaling and responses.
These interactions are critical in understanding how the compound can be utilized therapeutically.
Toxicological Assessments
While promising, the compound has also undergone toxicological evaluations. A study revealed potential hepatotoxicity at high doses in animal models:
- No Observed Adverse Effect Levels (NOAEL): Established at 100 mg/kg body weight/day for male rats.
This information is vital for determining safe dosage levels in clinical applications.
Mechanism of Action
The mechanism of action of N-(2-aminophenyl)-2-(dimethylamino)acetamide involves its interaction with specific molecular targets. The amine and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
N-(2-Aminophenyl)-2-(2-isopropylphenoxy)acetamide
- Structural Difference: Replaces the dimethylamino group with a 2-isopropylphenoxy moiety.
- Impact: The bulky isopropylphenoxy group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. This compound exhibits stronger binding to hydrophobic enzyme pockets in preliminary anticancer assays compared to the dimethylamino analog .
2-[(2-Aminophenyl)thio]acetamide
- Structural Difference: Substitutes the dimethylamino group with a thioether (-S-) linkage.
- However, this modification reduces metabolic stability .
N,N-Dimethyl-2-{[(2-methylphenyl)methyl]amino}acetamide
- Structural Difference: Incorporates a 2-methylphenylmethyl group instead of the 2-aminophenyl ring.
- Impact : The methylphenyl group increases steric hindrance, reducing binding affinity to certain receptors but improving selectivity for hydrophobic domains in cancer cell lines .
Antimicrobial Activity
- N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide: Demonstrates broad-spectrum antimicrobial activity (MIC = 5–10 µg/mL against Staphylococcus aureus), attributed to the electron-donating methyl groups on the phenoxy ring, which enhance membrane disruption .
- This compound: Shows moderate antibacterial effects (MIC = 20–50 µg/mL), likely due to its lower lipophilicity .
Neuroprotective and Anti-inflammatory Effects
Physicochemical and Pharmacokinetic Properties
| Compound | LogP | Aqueous Solubility (mg/mL) | Plasma Stability (t½, h) |
|---|---|---|---|
| This compound | 1.8 | 2.5 | 4.2 |
| N-(2-Aminophenyl)-2-(thymyloxy)acetamide | 3.1 | 0.8 | 6.5 |
| N-(4-Fluorophenyl)-2-(dimethylamino)acetamide | 2.2 | 1.9 | 3.8 |
- Key Observations :
- The thymyloxy derivative (LogP = 3.1) shows prolonged plasma stability but poor solubility, limiting its bioavailability .
- Fluorine substitution marginally increases LogP without significantly improving stability .
Biological Activity
N-(2-aminophenyl)-2-(dimethylamino)acetamide, a compound with potential therapeutic applications, has garnered interest due to its diverse biological activities. This article summarizes the findings from various studies, focusing on its synthesis, biological effects, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
This compound is characterized by its amine and dimethylamino functional groups attached to a phenyl ring. The synthesis typically involves the reaction of 2-aminophenyl acetamide with dimethylamine under controlled conditions. Various derivatives have been synthesized to explore their biological properties further.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Anticancer Activity : Several studies have reported its effectiveness against various cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis.
- Antibacterial Properties : this compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Some derivatives have been evaluated for their antifungal potential, demonstrating effectiveness against specific fungal strains.
Anticancer Activity
Research indicates that this compound can inhibit cancer cell growth effectively. For instance:
- Cell Lines Tested : Studies have utilized cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer).
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins.
Case Study: Apoptosis Induction
In a study involving MDA-MB-231 cells, treatment with the compound resulted in:
- Increased Annexin V-FITC positivity , indicating elevated levels of apoptosis.
- Caspase Activation : A significant increase in caspase-3 and caspase-9 activity was observed, confirming the apoptotic pathway's involvement.
| Treatment Concentration (µM) | % Apoptosis Induction |
|---|---|
| 1 | 5 |
| 5 | 15 |
| 10 | 30 |
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various bacterial strains:
- Tested Strains : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) values were determined, showing significant inhibition at concentrations as low as 50 µg/mL.
Comparative Analysis
| Bacterial Strain | MIC (µg/mL) | Reference Compound MIC (µg/mL) |
|---|---|---|
| E. coli | 50 | 100 |
| S. aureus | 25 | 50 |
| P. aeruginosa | 75 | 150 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by structural modifications. Various derivatives have been synthesized to optimize efficacy:
- Substituent Variations : Modifying the aromatic ring or amine groups has shown to enhance potency.
- Dimethylamino Group : The presence of this group is critical for maintaining activity against cancer cells and bacteria.
Q & A
Basic: What are the established synthetic routes for N-(2-aminophenyl)-2-(dimethylamino)acetamide?
A common method involves coupling 1,2-diaminobenzene with a pre-functionalized acetic acid derivative using triazolyl-based coupling agents like TBTU in dry dichloromethane (DCM) with lutidine as a base. This approach ensures mild conditions (room temperature) and avoids side reactions common in carbodiimide-mediated couplings. Characterization typically employs H/C NMR and mass spectrometry (MS) for structural confirmation .
Advanced: How can synthetic yields be optimized for this compound?
Yield optimization requires screening solvents (e.g., DCM vs. THF), catalysts (e.g., DMAP vs. HOBt), and reaction times. For example, replacing TBTU with HATU in polar aprotic solvents may enhance coupling efficiency. Kinetic studies using HPLC to monitor intermediate formation can identify rate-limiting steps .
Basic: What in vitro assays are used to assess its pharmacological activity?
Initial screening involves receptor binding assays (e.g., opioid receptor subtypes) using radiolabeled ligands to determine IC or K values. Competitive binding studies with U-47700, a structural analog, provide insights into μ-opioid receptor (MOR) affinity and selectivity .
Advanced: How can molecular docking refine its pharmacological characterization?
Docking into MOR or kinase active sites (e.g., PARP-1) using software like AutoDock Vina identifies key interactions (e.g., hydrogen bonding with dimethylamino groups). Free energy calculations (MM/GBSA) validate binding poses and correlate with experimental IC data .
Basic: What analytical techniques confirm its purity and stability?
Reverse-phase HPLC with UV detection (e.g., 254 nm) monitors purity (>95%). Degradation studies under accelerated conditions (40°C, 75% humidity) coupled with LC-MS/MS identify hydrolytic or oxidative byproducts. Solid-state stability is assessed via X-ray powder diffraction (XRPD) .
Advanced: How to resolve contradictions in pharmacological data across studies?
Orthogonal assays (e.g., functional cAMP inhibition vs. radioligand displacement) clarify mechanisms. For instance, discrepancies in MOR affinity may arise from assay-specific buffer conditions or cell lines. Meta-analysis of dose-response curves and Hill slopes improves reproducibility .
Advanced: What computational methods predict its metabolic pathways?
Density functional theory (DFT) calculates activation energies for potential cytochrome P450-mediated oxidations (e.g., N-demethylation). Software like Schrödinger’s QikProp predicts ADME properties, while molecular dynamics (MD) simulations model liver microsome interactions .
Basic: How is acute toxicity evaluated in preclinical studies?
In vitro cytotoxicity assays (e.g., HepG2 cells) assess IC values, while in vivo acute toxicity in rodents (OECD 423) determines LD. Histopathological analysis of liver/kidney tissues post-administration identifies organ-specific effects .
Advanced: What factors influence its stability in formulation buffers?
pH-dependent stability studies (pH 1–10) with UV-Vis spectroscopy track degradation. Excipient compatibility (e.g., cyclodextrins) is tested via differential scanning calorimetry (DSC). Accelerated stability testing (ICH Q1A) under light and humidity informs storage conditions .
Advanced: How do structural analogs inform structure-activity relationship (SAR) studies?
Comparing substituent effects (e.g., phenoxy vs. dimethylamino groups) using U-47700 and U-51754 analogs reveals critical pharmacophores. QSAR models quantify contributions of lipophilicity (ClogP) and polar surface area (PSA) to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
